technetium dioxide
Description
Technetium dioxide (TcO₂) is a black-brown solid compound formed by the oxidation of technetium metal or the reduction of pertechnetate (TcO₄⁻) under acidic or alkaline conditions . It exists in hydrated (TcO₂·2H₂O) and anhydrous forms, with the hydrated variant precipitating at pH > 2 . TcO₂ is highly insoluble in neutral aqueous solutions (solubility ~10⁻⁸ mol/dm³ at 25°C) but undergoes reoxidation to pertechnetate in alkaline environments upon exposure to oxygen, limiting its long-term stability .
Properties
CAS No. |
12036-16-7 |
|---|---|
Molecular Formula |
O2Tc |
Molecular Weight |
129.906 g/mol |
IUPAC Name |
dioxotechnetium |
InChI |
InChI=1S/2O.Tc |
InChI Key |
CVKJXWOUXWRRJT-UHFFFAOYSA-N |
SMILES |
O=[Tc]=O |
Canonical SMILES |
O=[Tc]=O |
Synonyms |
dioxotechnetium TcO2 technetium dioxide technetium(IV) oxide |
Origin of Product |
United States |
Preparation Methods
Technetium(IV) oxide was first produced in 1949 by electrolyzing a solution of ammonium pertechnetate under ammonium hydroxide . This method is used for separating technetium from molybdenum and rhenium . More efficient methods have since been developed, including:
- Reduction of ammonium pertechnetate by zinc metal and hydrochloric acid, stannous chloride, hydrazine, hydroxylamine, or ascorbic acid .
- Hydrolysis of potassium hexachlorotechnate .
- Decomposition of ammonium pertechnetate at 700°C under an inert atmosphere .
- Reaction of ammonium pertechnetate with sodium dithionite .
Chemical Reactions Analysis
Technetium(IV) oxide undergoes various chemical reactions, including:
Scientific Research Applications
Technetium(IV) oxide has several scientific research applications:
Mechanism of Action
The mechanism of action of technetium dioxide involves its ability to undergo redox reactions, which allows it to interact with various molecular targets and pathways. For example, in radiopharmaceuticals, technetium compounds bind to specific tissues or organs, allowing for imaging and diagnostic purposes .
Comparison with Similar Compounds
Rhenium Dioxide (ReO₂)
- Structural and Chemical Similarities: TcO₂ shares close chemical parallels with ReO₂ due to the diagonal relationship between technetium (Group 7) and rhenium (Group 7). Both form +4 oxidation state dioxides and exhibit analogous reactions, such as with thionyl chloride (SOCl₂), yielding monomeric oxychlorides (e.g., ReCl₃(OH)·H₂O and TcCl₃(OH)·H₂O) .
- Key Differences: ReO₂ is non-radioactive and more stable under ambient conditions, making it a preferred surrogate for studying TcO₂’s behavior in nuclear waste systems . TcO₂’s reductive solubility in alkaline solutions (~1 × 10⁻⁵ M in the presence of organic ligands) contrasts with ReO₂’s lower environmental mobility .
Manganese Dioxide (MnO₂)
- Redox Activity: MnO₂ is a strong oxidizing agent (E° = +1.23 V for MnO₂/Mn²⁺), whereas TcO₂ acts as a reducing agent (E° = +0.738 V for TcO₄⁻/TcO₂) .
- Applications: MnO₂ is widely used in batteries and catalysis, while TcO₂’s radioactivity restricts its utility to niche roles in nuclear chemistry .
Titanium Dioxide (TiO₂)
Uranium Dioxide (UO₂)
- Nuclear Relevance : Both TcO₂ and UO₂ are key components in nuclear fuel cycles. However, UO₂ is stable in reducing environments, whereas TcO₂ reoxidizes rapidly in alkaline solutions exposed to air .
- Reaction Mechanisms : NF₃ reacts with TcO₂ via phase-boundary-controlled kinetics, while its reaction with uranium trifluoride (UF₃) follows 3D diffusion mechanisms, highlighting divergent reactivities .
Data Tables
Table 1: Comparative Solubility and Redox Properties
Table 2: Reaction Mechanisms with NF₃
| Compound | Temperature Range (°C) | Reaction Mechanism |
|---|---|---|
| TcO₂ | Not specified | Phase-boundary controlled |
| UF₃ | 355–365 | 3D diffusion controlled |
Research Implications and Challenges
- Environmental Mobility : TcO₂’s reoxidation in alkaline environments complicates its use in long-term nuclear waste storage, necessitating organic ligands (e.g., gluconate) to stabilize soluble Tc(IV) species .
- Surrogate Studies : ReO₂ remains indispensable for modeling TcO₂’s behavior, as direct studies of radioactive TcO₂ are hazardous .
- Unresolved Questions : The speciation of technetium in saltcake matrices (e.g., Hanford tanks) and the role of organic ligands in stabilizing Tc(IV) require further investigation via advanced techniques like ⁹⁹Tc NMR .
Q & A
Q. What are the established methods for synthesizing technetium dioxide (TcO₂) in the laboratory?
TcO₂ is typically synthesized via the reduction of technetium heptoxide (Tc₂O₇) using hydrogen gas or elemental technetium under controlled conditions. For example, Tc₂O₇ can be reduced at elevated temperatures (400–450°C) in a hydrogen atmosphere to yield black TcO₂ powder. Alternative routes include electrochemical reduction of pertechnetate (TcO₄⁻) in acidic media . Methodological considerations include maintaining an inert atmosphere to prevent reoxidation and using spectroscopic techniques (e.g., X-ray diffraction) to confirm phase purity.
Q. How is the crystal structure of TcO₂ determined, and what are its key features?
The crystal structure of TcO₂ was resolved using neutron powder diffraction (NPD) and density functional theory (DFT) calculations. It adopts a distorted rutile structure (space group P2₁/c) with edge-sharing TcO₆ octahedra and Tc–Tc metal bonding (2.62 Å bond length). This bonding arises from partially filled d-orbitals, distinguishing it from related oxides like MoO₂. NPD data combined with DFT provide insights into lattice parameters (a = 5.6891 Å, b = 4.7546 Å, c = 5.5195 Å, β = 121.45°) and electronic configurations .
Q. What are the primary electrochemical properties of TcO₂, and how do they influence its redox behavior?
TcO₂ exhibits a standard electrode potential (E⁰) of +0.272 V (vs. SHE) for the TcO₂/Tc redox couple in acidic media (TcO₂ + 4H⁺ + 4e⁻ ⇌ Tc + 2H₂O). This potential governs its stability in reducing environments, such as nuclear waste tanks or groundwater. Cyclic voltammetry and potentiostatic experiments are critical for mapping redox transitions, particularly in systems where TcO₂ interacts with competing oxidants (e.g., nitrate radicals) .
Advanced Research Questions
Q. How does technetium speciation (e.g., TcO₂ vs. pertechnetate) affect its mobility in complex matrices like nuclear waste?
Speciation determines solubility: TcO₂ is sparingly soluble (~10⁻⁸ M at neutral pH), while pertechnetate (TcO₄⁻) is highly mobile. In Hanford tank waste, TcO₂ may co-precipitate with sludge or form colloids via microbial reduction. Advanced techniques like ⁹⁹Tc NMR, X-ray absorption near-edge spectroscopy (XANES), and liquid chromatography-inductively coupled plasma mass spectrometry (LC-ICP-MS) are used to differentiate species in heterogeneous systems .
Q. What experimental challenges arise when quantifying TcO₂ in environmental samples, and how are they addressed?
Challenges include low concentrations (e.g., ⁹⁹Tc at ~1 Bq/L in groundwater), matrix interference, and radiochemical purity. Methods involve:
Q. How do microbial processes influence the stability and reoxidation of TcO₂ in subsurface environments?
Metal-reducing bacteria (e.g., Shewanella) can reduce TcO₄⁻ to TcO₂, but colloidal TcO₂ nanoparticles (1–100 nm) may form, enhancing mobility. Competing geochemical reactions (e.g., oxidation by Fe³⁺) can reverse this process. Studies combine microcosm experiments, transmission electron microscopy (TEM), and geochemical modeling to assess colloid stability and reoxidation kinetics .
Q. What discrepancies exist in computational vs. experimental data for TcO₂ properties, and how are they resolved?
DFT calculations predict shorter Tc–Tc bond lengths (~2.59 Å) compared to NPD results (2.622 Å). This discrepancy arises from approximations in modeling electron correlation effects. Hybrid functionals (e.g., HSE06) and ab initio molecular dynamics improve accuracy by accounting for lattice vibrations and orbital hybridization .
Q. Why is verifying the phase purity of synthesized TcO₂ critical, and what techniques are employed?
Contaminants like TcO₃ or unreacted Tc₂O₇ can skew experimental results. Phase validation uses:
- X-ray diffraction (XRD) : To confirm the absence of extraneous peaks.
- Thermogravimetric analysis (TGA) : To detect volatile impurities.
- Raman spectroscopy : To identify Tc–O vibrational modes (~600–800 cm⁻¹) .
Methodological Considerations
- Contradiction Analysis : Conflicting solubility data for TcO₂ (e.g., in groundwater vs. acidic waste) require site-specific geochemical modeling and in situ spectroscopy to resolve .
- Experimental Design : For radiolysis studies, simulate tank waste conditions using gamma irradiators and monitor TcO₂/pertechnetate ratios via UV-Vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
